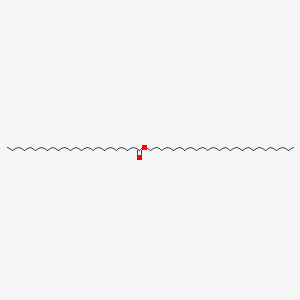

Hexacosyl tetracosanoate

Description

Properties

CAS No. |

121878-03-3 |

|---|---|

Molecular Formula |

C50H100O2 |

Molecular Weight |

733.3 g/mol |

IUPAC Name |

hexacosyl tetracosanoate |

InChI |

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-29-31-33-35-37-39-41-43-45-47-49-52-50(51)48-46-44-42-40-38-36-34-32-30-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |

InChI Key |

IMCKMHHQCQXGSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hexacosyl Tetracosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of Hexacosyl tetracosanoate. Given the limited availability of direct experimental data for this specific long-chain wax ester, this document leverages data from homologous series and established analytical techniques to present a thorough profile.

Introduction to this compound

This compound is a wax ester with the chemical formula C₅₀H₁₀₀O₂. It is comprised of a tetracosanoic acid moiety esterified with a hexacosanol moiety. As a very long-chain saturated wax ester, its physical properties are predominantly dictated by the length of its hydrocarbon chains, leading to a waxy, non-polar substance with a high melting point and low solubility in polar solvents. Such compounds are of interest in various fields, including materials science, cosmetics, and as components of natural waxes in the biosphere.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅₀H₁₀₀O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 733.3 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 121878-03-3 | --INVALID-LINK--[1] |

| Appearance | White to off-white waxy solid (Expected) | General knowledge of long-chain esters |

| Melting Point | ~75-85 °C (Estimated) | Extrapolated from data on C26-C48 wax esters[2][3] |

| Boiling Point | > 600 °C (Decomposes, Estimated) | General knowledge of long-chain esters |

| Density | ~0.85-0.95 g/cm³ at 20°C (Estimated) | General knowledge of waxes |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform) | General properties of wax esters[4] |

| XLogP3 | 24.9 | --INVALID-LINK--[1] |

Physicochemical Behavior and Trends

The physical properties of straight-chain saturated wax esters are highly dependent on their total chain length. Research on synthetic wax esters with carbon numbers ranging from 26 to 48 demonstrates a clear and positive correlation between chain length and melting temperature.[2][3] Saturated wax esters in this range have melting points from 38°C to 73°C.[2][3] Extrapolating from this data, this compound (C50) is expected to have a melting point in the range of 75-85°C. At physiological temperatures, it would exist as a solid, which is a key characteristic for its function in providing waterproofing in biological systems, such as in the cuticle of terrestrial arthropods.[2][3]

The boiling point of such a high molecular weight, non-volatile compound is difficult to measure experimentally as it is likely to thermally decompose before boiling at atmospheric pressure. Its density is expected to be less than that of water, which is typical for waxy, lipid-like molecules.

As a non-polar molecule, this compound is hydrophobic and will not dissolve in water. It is, however, expected to be soluble in hot nonpolar organic solvents such as hexane, ethers, and chlorinated hydrocarbons.

Experimental Protocols for Physical Property Determination

Standardized methods are available for the characterization of the physical properties of waxes and long-chain esters. The following are detailed protocols for key experimental determinations.

4.1. Determination of Melting Temperature by Fourier-Transform Infrared (FTIR) Spectroscopy

This method is highly sensitive for determining the melting temperature (Tₘ) of waxy solids.

-

Sample Preparation: Approximately 50 µg of the wax ester is dissolved in a volatile, nonpolar solvent like hexane.

-

Deposition: The solution is deposited as a thin film onto a calcium fluoride (CaF₂) window.

-

Instrumentation: The CaF₂ window is placed in a temperature-controlled cell holder within an FTIR spectrometer.

-

Measurement: The temperature of the sample is increased in small increments (e.g., ~1°C). At each temperature increment, an infrared spectrum is collected.

-

Data Analysis: The melting transition is identified by a significant change in the infrared spectrum, particularly in the C-H stretching vibration bands, which shift to higher wavenumbers as the hydrocarbon chains transition from a solid, ordered state to a liquid, disordered state. The Tₘ is taken as the midpoint of this transition.[2]

4.2. Standard Test Method for Melting Point of Waxes (ASTM D87)

This is a standard method for determining the melting point of paraffin wax and other similar waxes.

-

Apparatus: A calibrated thermometer, a sample test tube, a water bath, and a heating source.

-

Procedure: A molten sample of the wax is cooled in a test tube until a solid film forms on the thermometer bulb and the mercury level remains stationary for a set period.

-

Measurement: The temperature at which this occurs is recorded as the melting point.

4.3. Determination of Density

The density of the solid wax can be determined using the water displacement method.

-

Procedure: A known mass of the solid wax is submerged in a graduated cylinder containing a known volume of water.

-

Measurement: The volume of the displaced water is measured.

-

Calculation: The density is calculated by dividing the mass of the wax by the volume of the displaced water.

4.4. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification

GC-MS is used to confirm the purity of the synthesized or isolated wax ester and to identify its constituent fatty acid and fatty alcohol.

-

Sample Preparation: The wax ester is dissolved in an appropriate organic solvent.

-

Injection: A small volume of the solution is injected into the gas chromatograph.

-

Separation: The compound travels through a heated capillary column, and its retention time is recorded.

-

Detection and Identification: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the wax ester.[2]

Visualizations

The following diagrams illustrate key relationships and workflows pertinent to the study of this compound.

Caption: Relationship between wax ester chain length and melting point.

Caption: Workflow for FTIR-based melting point determination.

Conclusion

While direct, experimentally determined physical property data for this compound is sparse, a robust understanding can be built upon the well-documented behavior of similar long-chain wax esters. The provided data and protocols offer a solid foundation for researchers and professionals working with this and related compounds. The key takeaways are its solid nature at physiological temperatures, its non-polar and hydrophobic character, and the predictable relationship between its long chain length and high melting point. For precise applications, it is recommended that the estimated values be confirmed through direct experimental measurement using the standard protocols outlined in this guide.

References

The Natural Occurrence of Hexacosyl Tetracosanoate in Waxes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of Hexacosyl tetracosanoate, a very long-chain wax ester, with a focus on its presence in natural waxes. The document summarizes available quantitative data, details relevant experimental protocols for its analysis, and provides visualizations of the biosynthetic pathway and analytical workflows.

Introduction to this compound

This compound (C50H100O2) is a wax ester composed of a C26 fatty alcohol (hexacosanol) esterified with a C24 fatty acid (tetracosanoic acid). Wax esters are a class of neutral lipids found in the cuticular waxes of plants and in the secretions of some insects. In plants, these waxes form a protective layer on the epidermis of leaves, stems, and fruits, playing a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and serving as a barrier against pathogens and herbivores. The composition of these waxes, including the presence and concentration of specific esters like this compound, can vary significantly between plant species.

Natural Occurrence and Quantitative Data

While specific quantitative data for this compound in plant waxes is limited in publicly available literature, its presence as a very long-chain wax ester (VLC-WE) is inferred from the analysis of various plant and insect waxes.

One of the most definitive quantitative analyses comes from the wax produced by the insect Ericerus pela, which feeds on various host plants. The composition of this insect wax is directly influenced by the phytochemicals of its host. Analysis of this wax has revealed a significant proportion of this compound.

Table 1: Quantitative Composition of Wax from Ericerus pela

| Wax Ester Component | Chemical Formula | Percentage of Total Wax |

| Hexacosyl hexacosanoate | C52H104O2 | 55.16%[1][2] |

| This compound | C50H100O2 | 22.36% [1][2] |

| Hexacosyl octacosanoate | C54H108O2 | 16.65%[1][2] |

Studies on the epicuticular waxes of various plants, particularly grasses, have identified the presence of very-long-chain alkyl esters with carbon numbers up to C52. For instance, the cuticular wax of bamboo (Phyllostachys aurea) contains a complex mixture of alkyl esters, indicating the biosynthetic capability to produce high molecular weight esters like this compound.[3]

Biosynthesis of Wax Esters in Plants

The biosynthesis of wax esters in plants is a well-characterized enzymatic process that occurs in the endoplasmic reticulum (ER). The pathway involves two primary steps:

-

Fatty Acid Elongation: The process begins with the elongation of C16 and C18 fatty acyl-CoAs to very-long-chain fatty acids (VLCFAs) by a fatty acid elongase (FAE) complex.

-

Alcohol-Forming Pathway: The VLCFAs are then channeled into the alcohol-forming pathway.

-

Reduction to Fatty Alcohols: A fatty acyl-CoA reductase (FAR) reduces a fatty acyl-CoA to its corresponding fatty alcohol.

-

Esterification: A wax synthase (WS) enzyme then catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form a wax ester.

-

// Nodes C16_C18_Acyl_CoA [label="C16-C18 Acyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; VLCFA_CoA [label="Very-Long-Chain\nAcyl-CoA (C24 & C26)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Alcohol [label="Hexacosanol (C26-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexacosyl_Tetracosanoate [label="this compound\n(C50 Wax Ester)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges C16_C18_Acyl_CoA -> VLCFA_CoA [label="Fatty Acid Elongase\n(FAE) Complex", fontname="Arial", fontsize=10, color="#34A853"]; VLCFA_CoA -> Fatty_Alcohol [label="Fatty Acyl-CoA\nReductase (FAR)", fontname="Arial", fontsize=10, color="#4285F4"]; {VLCFA_CoA, Fatty_Alcohol} -> Hexacosyl_Tetracosanoate [label="Wax Synthase (WS)", fontname="Arial", fontsize=10, color="#EA4335"]; } dot Caption: Biosynthetic pathway of this compound in plants.

Experimental Protocols

The extraction and analysis of very long-chain wax esters like this compound from plant material require specific methodologies due to their high molecular weight and hydrophobicity.

Extraction of Cuticular Waxes

A common method for the extraction of epicuticular waxes is through solvent immersion.

-

Sample Preparation: Fresh plant material (e.g., leaves, stems) is harvested and the surface area is measured.

-

Solvent Extraction: The plant material is briefly immersed (typically 30-60 seconds) in a non-polar solvent such as chloroform or hexane to dissolve the epicuticular waxes. The immersion time is kept short to minimize the extraction of intracellular lipids.

-

Solvent Evaporation: The solvent is then evaporated under a stream of nitrogen to yield the crude wax extract.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetracosane) is added to the extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of individual components within a complex wax mixture.

-

Derivatization (Optional but Recommended): To improve the volatility of polar compounds (free fatty acids and alcohols) in the wax extract, they can be derivatized. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, for the analysis of long-chain aldehydes, a two-step solid-phase extraction may be necessary to avoid their degradation.[4]

-

GC Separation:

-

Column: A high-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set to a high temperature (e.g., 320°C) to ensure the volatilization of the high molecular weight compounds.

-

Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a high final temperature (e.g., 350°C) to elute the very long-chain wax esters.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Identification: Compounds are identified by comparing their mass spectra to libraries (e.g., NIST) and by interpreting the fragmentation patterns.

-

// Nodes Plant_Material [label="Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Extraction [label="Solvent Extraction\n(e.g., Chloroform)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Wax_Extract [label="Crude Wax Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization (Optional)\n(e.g., Silylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; GC_MS_Analysis [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Solvent_Extraction; Solvent_Extraction -> Crude_Wax_Extract; Crude_Wax_Extract -> Derivatization; Derivatization -> GC_MS_Analysis; Crude_Wax_Extract -> GC_MS_Analysis [style=dashed, label="Direct Injection"]; GC_MS_Analysis -> Data_Analysis; } dot Caption: General workflow for the analysis of plant cuticular waxes by GC-MS.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For the analysis of intact wax esters without the need for high temperatures that could cause degradation, HPLC-MS is a suitable alternative.

-

Sample Preparation: The crude wax extract is dissolved in an appropriate solvent mixture.

-

HPLC Separation:

-

Column: A C18 or C30 reversed-phase column is often used.

-

Mobile Phase: A gradient of solvents, such as methanol and isopropanol, is used to elute the wax esters.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection.

-

-

MS Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly employed for the ionization of wax esters.

-

Mass Analyzer: Similar to GC-MS, a quadrupole or TOF analyzer is used.

-

Identification: The molecular ions of the wax esters can be detected, allowing for their identification based on their mass.

-

Conclusion

This compound is a naturally occurring very long-chain wax ester that has been quantified in insect wax and is likely present in the cuticular waxes of various plants, particularly grasses. Its biosynthesis follows the general pathway for wax ester production in plants. The analysis of this high molecular weight compound requires specialized techniques such as high-temperature GC-MS or HPLC-MS. Further research is needed to quantify the presence of this compound in a wider range of plant species and to fully elucidate its specific biological functions.

References

- 1. US7034060B2 - Polycosanols from Ericerus pela wax - Google Patents [patents.google.com]

- 2. Improving Effect of the Policosanol from Ericerus pela Wax on Learning and Memory Impairment Caused by Scopolamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composition of the epicuticular waxes coating the adaxial side of Phyllostachys aurea leaves: Identification of very-long-chain primary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Hexacosyl tetracosanoate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise summary of the key physicochemical properties of Hexacosyl Tetracosanoate. While a comprehensive guide including extensive experimental protocols and signaling pathways is not feasible due to the limited publicly available research on this specific compound, this guide serves as a foundational reference for its basic molecular and identifying information.

Core Data

This compound is a long-chain wax ester composed of a C26 fatty alcohol (hexacosanol) and a C24 fatty acid (tetracosanoic acid). Its fundamental properties are summarized below.

| Property | Value | Citation |

| CAS Number | 121878-03-3 | [1][2] |

| Molecular Weight | 733.33 g/mol | [1][2][3] |

| Molecular Formula | C₅₀H₁₀₀O₂ | [1][2][3] |

Structural Information

A clear understanding of the molecular structure is crucial for any further research or application development.

Logical Relationship of Components

The formation of this compound from its constituent alcohol and fatty acid is a straightforward esterification reaction.

Caption: Formation of this compound.

Experimental Protocols and Signaling Pathways

Extensive searches for detailed experimental protocols involving the synthesis, purification, or biological application of this compound did not yield specific, reproducible methodologies. Similarly, there is no available scientific literature that implicates this compound in any specific signaling pathways. The research community has largely focused on its constituent parts, tetracosanoic acid and other fatty acid esters, rather than this particular long-chain wax ester.

Conclusion

This compound is a chemically defined long-chain wax ester with established fundamental properties such as its CAS number and molecular weight. However, there is a significant lack of in-depth research into its biological activity, potential therapeutic applications, and specific roles in cellular signaling. This presents an opportunity for novel research endeavors to explore the properties and potential applications of this molecule. Future studies could focus on its synthesis, isolation from natural sources, and screening for biological activities, which would be crucial for any potential drug development efforts.

References

- 1. Methyl tetracosanoate | C25H50O2 | CID 75546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Phytochemicals Screening, GC/MS Characterization and Antioxidant Activity of Falcataria moluccana Miq. Barneby and J. W. Grimes Methanolic Extract | Semantic Scholar [semanticscholar.org]

- 3. Tetracosanoic acid, 557-59-5 | BroadPharm [broadpharm.com]

Literature review on the discovery of Hexacosyl tetracosanoate.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexacosyl tetracosanoate (C50H100O2) is a long-chain wax ester, a class of lipids found in the protective outer layers of plants and insects. While the specific details of its initial discovery remain elusive in readily available scientific literature, its presence has been identified in the plant kingdom, notably within the genus Euphorbia. This review synthesizes the available information on the characterization, isolation, and synthesis of this compound and related long-chain esters, providing a technical guide for professionals in the field.

Chemical and Physical Properties

This compound is an ester formed from hexacosanol (a 26-carbon alcohol) and tetracosanoic acid (a 24-carbon fatty acid). Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C50H100O2 | [1][2] |

| Molecular Weight | 733.33 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 121878-03-3 | [2] |

Natural Occurrence

This compound has been reported in the plant species Euphorbia piscatoria.[2] The genus Euphorbia is well-known for its rich and diverse phytochemical profile, particularly its production of terpenoids, many of which exist as esters.[3][4][5] The latex of Euphorbia species, a milky sap, is a primary source of these compounds, containing a complex mixture of triterpenoids, diterpenes, and their fatty acid esters.[6][7] While the specific concentration of this compound in Euphorbia piscatoria is not detailed in the available literature, the presence of long-chain esters is a common feature of the genus.

Experimental Protocols: Isolation and Characterization of Plant-Derived Wax Esters

While a specific protocol for the initial isolation of this compound could not be found, a general methodology for the extraction and characterization of long-chain wax esters from plant material can be outlined based on common phytochemical practices.

1. Extraction:

-

Sample Preparation: The plant material (e.g., leaves, stems, or latex) is dried and ground to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: A nonpolar solvent, such as n-hexane or a mixture of dichloromethane and methanol, is used to extract the lipids from the plant material. This is typically performed using techniques like Soxhlet extraction or maceration.

-

Fractionation: The crude extract is then subjected to fractionation to separate different classes of compounds. This can be achieved through column chromatography using silica gel, with a gradient of solvents of increasing polarity. The wax ester fraction is typically eluted with nonpolar solvents.

2. Characterization:

-

Chromatography: Gas chromatography-mass spectrometry (GC-MS) is a key technique for identifying the individual components of the wax ester fraction. The ester is hydrolyzed to its constituent fatty acid and alcohol, which are then derivatized (e.g., methylated for the acid) and analyzed. The retention times and mass spectra are compared to known standards.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the isolated ester. The chemical shifts and coupling constants of the protons and carbons provide information about the lengths of the alkyl chains and the ester linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group through its characteristic carbonyl (C=O) stretch.

-

The following diagram illustrates a general workflow for the isolation and characterization of plant-derived wax esters.

Synthesis of Long-Chain Esters

The chemical synthesis of long-chain esters like this compound can be achieved through the esterification of the corresponding long-chain alcohol and carboxylic acid.

General Protocol:

-

Reactant Preparation: Tetracosanoic acid and hexacosanol are dissolved in an appropriate aprotic solvent (e.g., toluene or dichloromethane).

-

Catalysis: A catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. Water, a byproduct of the reaction, may be removed using a Dean-Stark apparatus.

-

Purification: The resulting ester is purified from the reaction mixture by removing the catalyst and any unreacted starting materials. This can be done through filtration, washing with a mild base (to remove acidic impurities), and recrystallization or column chromatography.

The following diagram outlines the synthetic pathway for a generic long-chain ester.

Biological Activity and Potential Applications

While there is limited information on the specific biological activity of this compound, long-chain fatty acid esters from Euphorbia species have been investigated for various pharmacological properties. For instance, some diterpenoid esters from Euphorbia have shown potential in modulating multidrug resistance in cancer. Esterification with long-chain fatty acids can also influence the toxicity and biological activity of compounds.[8] Given the prevalence of long-chain esters in plant cuticular waxes, their primary biological role is likely related to forming a protective barrier against water loss and external stressors.

For drug development professionals, the lipophilic nature of this compound could make it a candidate for use in formulation science, for example, as an excipient in topical preparations or as part of a lipid-based drug delivery system. However, further research into its specific biological effects is necessary to determine its potential therapeutic applications.

Conclusion

This compound is a long-chain wax ester that has been identified in Euphorbia piscatoria. While the specific details of its initial discovery and characterization are not well-documented in publicly available literature, established phytochemical methods for the isolation and structural elucidation of plant-derived lipids provide a framework for its study. Similarly, standard organic synthesis protocols can be employed for its preparation. The biological activity of this specific compound remains largely unexplored, presenting an opportunity for future research, particularly in the context of the diverse pharmacological properties associated with compounds from the Euphorbia genus.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C50H100O2 | CID 5315798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Esterification with a Long-Chain Fatty Acid Elevates the Exposure Toxicity of Tigliane Diterpenoids from Euphorbia fischeriana Roots against Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Hexacosyl Tetracosanoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacosyl tetracosanoate, a long-chain wax ester, is a compound of interest in various scientific fields, including pharmaceuticals and materials science, due to its physicochemical properties. A thorough understanding of its solubility is critical for its application in formulation development, purification processes, and as a potential excipient in drug delivery systems. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in common organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide synthesizes qualitative and semi-quantitative information from studies on analogous long-chain wax esters. Furthermore, it outlines a detailed experimental protocol for determining the solubility of high molecular weight waxy solids and presents a logical workflow for this procedure.

Introduction to this compound

This compound (C₅₀H₁₀₀O₂) is a saturated wax ester formed from hexacosanol (a 26-carbon fatty alcohol) and tetracosanoic acid (a 24-carbon fatty acid). As a member of the long-chain wax ester family, its high molecular weight and long alkyl chains confer properties such as high hydrophobicity and a crystalline solid state at room temperature. These characteristics are pivotal in its natural roles, such as providing protective coatings for plants and insects, and are increasingly being explored for industrial and pharmaceutical applications.

Solubility of this compound: A Qualitative and Semi-Quantitative Overview

Precise, tabulated quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of common organic solvents at various temperatures is not extensively documented in publicly accessible literature. However, based on the general behavior of long-chain wax esters and related compounds like montan wax, a qualitative and semi-quantitative understanding of its solubility can be established.

Generally, the solubility of high molecular weight wax esters is low in most solvents at ambient temperature. The dissolution process is significantly influenced by temperature, with solubility increasing markedly with heat. The principle of "like dissolves like" is a key determinant of suitable solvents, with non-polar and weakly polar organic solvents being the most effective.

Table 1: Summary of Qualitative and Semi-Quantitative Solubility Data for Long-Chain Wax Esters (including this compound Analogs) in Common Organic Solvents

| Solvent Class | Common Solvents | Temperature Dependence | Qualitative/Semi-Quantitative Solubility |

| Alcohols | Ethanol, Isopropanol | Strong | Generally poor at room temperature; solubility significantly increases with heating. Hot ethanol is a viable solvent for extraction and recrystallization. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Strong | Good solubility, especially at elevated temperatures. Often used as solvents for waxes. |

| Chlorinated Solvents | Chloroform, Dichloromethane | Strong | Good solubility, particularly when heated. |

| Alkanes | Hexane, Heptane | Moderate to Strong | Moderate solubility that improves with heating. Poor solubility in n-heptane at room temperature has been noted for long-chain waxes. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Limited solubility at room temperature. Used in some standard methods for dewaxing, indicating its ability to dissolve waxes at certain conditions. Candelilla wax shows solubility in acetone. |

| Ethers | Diethyl Ether | Moderate | Some solubility, likely improving with temperature. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | - | Expected to be very low due to the non-polar nature of the wax ester. |

| Water | - | - | Insoluble. |

Experimental Protocol for Determination of Wax Ester Solubility

The determination of the solubility of a high molecular weight, waxy solid like this compound requires a systematic approach to ensure accurate and reproducible results. The following protocol is a generalized method based on standard practices for solubility determination of crystalline solids.

Objective: To determine the solubility of this compound in a given organic solvent at various temperatures.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Variable temperature orbital shaker or magnetic stirrer with a hot plate

-

Calibrated digital thermometer or thermocouple

-

Analytical balance (± 0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-temperature suitable column, or a gravimetric analysis setup.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stirrer with a hot plate set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached. The equilibration time should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization of the solute.

-

Immediately filter the solution through a pre-heated syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution in the pre-weighed vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Method (GC-FID):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using GC-FID to generate a calibration curve.

-

Inject a known volume of the filtered, saturated solution into the GC-FID system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

-

Data Reporting:

-

Repeat the experiment at different temperatures to generate a solubility curve.

-

Report the solubility data in a clear, tabular format, specifying the solvent and the corresponding temperature for each data point.

-

Workflow and Visualization

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of inputs, processes, and outputs in solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, a strong qualitative and semi-quantitative understanding can be derived from the behavior of analogous long-chain wax esters. The solubility is highly dependent on the choice of solvent and, most critically, on temperature. For researchers and drug development professionals requiring precise data, the experimental protocol outlined in this guide provides a robust framework for its determination. The generation of such data would be a valuable contribution to the scientific community, aiding in the formulation and application of this and other similar waxy compounds.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Hexacosyl Tetracosanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Hexacosyl tetracosanoate (C50H100O2). Understanding the fragmentation of this long-chain wax ester is pivotal for its accurate identification and structural elucidation in complex biological and synthetic matrices. This document outlines the core fragmentation pathways, presents quantitative data for characteristic ions, and details a representative experimental protocol for its analysis.

Core Concepts in the Fragmentation of Long-Chain Wax Esters

This compound, a saturated wax ester, is comprised of a tetracosanoic acid moiety esterified to a hexacosanol moiety. Its molecular weight is 733.3 g/mol , with a monoisotopic mass of 732.7723 Da.[1] Under electron ionization, the molecule undergoes characteristic cleavages primarily around the ester linkage, providing diagnostic fragments that reveal the identity of both the fatty acid and the fatty alcohol components.[2][3]

The fragmentation of straight-chain saturated wax esters like this compound is dominated by several key processes:[2][4]

-

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group.

-

Beta-cleavage: Fission of the bond beta to the carbonyl group.

-

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.

-

Cleavage at the Ester Oxygen: Fragmentation can occur on either side of the ester oxygen, yielding ions representative of the fatty acid and the fatty alcohol chains.

Predicted Mass Spectrometry Fragmentation Pattern

The electron ionization mass spectrum of this compound is predicted to exhibit a series of characteristic ions. The molecular ion (M+) at m/z 732.8 is expected to be of low abundance or absent, which is typical for long-chain lipids.[5] The most structurally informative ions arise from fragmentation around the ester functional group.

| m/z | Proposed Fragment Identity | Fragmentation Pathway | Relative Abundance (Predicted) |

| 369.3 | [C24H49O2]+ | Acylium ion of Tetracosanoic acid ([RCO]+) | High |

| 353.3 | [C24H49O]+ | Fragment from the acid moiety | Moderate |

| 368.7 | [C26H52]+• | Alkene radical cation from Hexacosanol ([R']+) | Moderate |

| 351.7 | [C25H51]+ | Alkyl fragment from Hexacosanol | Moderate |

| 74.1 | [CH3(CH2)3CO]+ | McLafferty rearrangement product | High (characteristic for esters) |

| 60.1 | [CH3COOH2]+ | Protonated acetic acid (from rearrangement) | Moderate |

Note: The predicted relative abundances are based on general fragmentation patterns of long-chain wax esters and may vary depending on the specific analytical conditions.[2]

Fragmentation Pathways and Mechanisms

The fragmentation of this compound can be visualized through distinct pathways that lead to the formation of the key diagnostic ions.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

The following protocol provides a representative methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Dissolve the sample containing this compound in a suitable non-polar solvent such as hexane or chloroform to a final concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions: [2]

-

Instrument: Agilent 6890N Gas Chromatograph or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Injector Temperature: 240°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp 1: 50°C/min to 240°C.

-

Ramp 2: 1°C/min to 320°C, hold for 10 minutes.

-

3. Mass Spectrometry (MS) Conditions: [2]

-

Instrument: Agilent 5975B Quadrupole Mass Spectrometer or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 250°C.

-

Scan Range: m/z 25-800.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion (if present) and the characteristic fragment ions as detailed in the quantitative data table.

-

Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation, if available.

Logical Workflow for Identification

The process of identifying this compound in a sample using GC-MS follows a logical workflow.

Caption: Workflow for the identification of this compound by GC-MS.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols are intended to assist researchers in the confident identification and characterization of this and other long-chain wax esters.

References

- 1. This compound | C50H100O2 | CID 5315798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sinh.cas.cn [sinh.cas.cn]

Thermophysical properties of long-chain esters for thermal energy storage.

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient and sustainable energy solutions has propelled the investigation of phase change materials (PCMs) for thermal energy storage (TES) applications. Among the various candidates, long-chain esters have emerged as a promising class of organic PCMs due to their high latent heat of fusion, tunable melting and freezing temperatures, chemical stability, and biodegradability. This in-depth technical guide provides a comprehensive overview of the thermophysical properties of long-chain esters, detailed experimental protocols for their characterization, and a visual representation of key concepts and workflows.

Core Thermophysical Properties of Long-Chain Esters

The suitability of a long-chain ester for a specific thermal energy storage application is determined by its unique set of thermophysical properties. These properties govern the material's ability to store and release thermal energy during its phase transition. The most critical parameters include melting temperature, freezing temperature, latent heat of fusion, specific heat capacity, and thermal conductivity. A summary of these properties for a selection of long-chain esters is presented in Table 1.

| Ester Name | Melting Temperature (°C) | Freezing Temperature (°C) | Latent Heat of Fusion (J/g) | Specific Heat Capacity (Solid) (J/g·K) | Specific Heat Capacity (Liquid) (J/g·K) | Thermal Conductivity (W/m·K) |

| Methyl Palmitate | 29-31 | 27-29 | 205-220 | ~1.9 | ~2.2 | ~0.15-0.20 |

| Methyl Stearate | 37-39 | 35-37 | 210-230 | ~1.9 | ~2.2 | ~0.15-0.20 |

| Ethyl Palmitate | 24-26 | 22-24 | 180-200 | ~1.9 | ~2.2 | ~0.15-0.20 |

| Ethyl Stearate | 33-35 | 31-33 | 190-210 | ~1.9 | ~2.2 | ~0.15-0.20 |

| Propyl Palmitate | 20-22 | 18-20 | 170-190 | ~1.9 | ~2.2 | ~0.15-0.20 |

| Butyl Stearate | 17-19 | 15-17 | 160-180 | ~1.9 | ~2.2 | ~0.15-0.20 |

| Ditetradecyl Adipate (DTA) | 44 | - | 142.4 | - | - | - |

| Dioctadecyl Adipate (DOA) | 60 | - | 186.2 | - | - | - |

Table 1. Thermophysical Properties of Selected Long-Chain Esters. This table provides a summary of key thermophysical properties for various long-chain esters relevant for thermal energy storage applications. The data is compiled from various research sources. Note that the values can vary depending on the purity of the material and the experimental conditions.

Experimental Protocols for Characterization

Accurate and reproducible characterization of the thermophysical properties of long-chain esters is paramount for their effective utilization in TES systems. The following sections detail the standard experimental methodologies for determining the key parameters.

Synthesis of Long-Chain Esters: Fischer Esterification

The synthesis of long-chain esters is commonly achieved through Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

-

Long-chain fatty acid (e.g., palmitic acid, stearic acid)

-

Alcohol (e.g., methanol, ethanol)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Solvent (e.g., toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve the fatty acid in the alcohol and solvent.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude ester.

-

Purify the ester by recrystallization or column chromatography.

Caption: Fischer Esterification Workflow for Long-Chain Ester Synthesis.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the melting and freezing temperatures, as well as the latent heat of fusion of PCMs.[1]

Instrument:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory.

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 5-10 mg of the long-chain ester sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature significantly above its melting point (e.g., 80°C). This is the first heating scan to erase the sample's prior thermal history.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a constant rate (e.g., 5-10°C/min) back to the initial temperature. This is the cooling scan.

-

Heat the sample again at the same constant rate to the final temperature. This is the second heating scan, which is typically used for data analysis.

-

-

Data Analysis:

-

Melting and Freezing Temperatures: Determine the onset and peak temperatures of the endothermic (melting) and exothermic (freezing) peaks from the DSC curve.

-

Latent Heat of Fusion: Integrate the area under the melting peak to calculate the latent heat of fusion (ΔH).

-

Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to evaluate the thermal stability and decomposition temperature of the long-chain esters.

Instrument:

-

Thermogravimetric Analyzer (TGA).

Procedure:

-

Sample Preparation: Place a known mass (e.g., 10-20 mg) of the long-chain ester sample into the TGA pan.

-

Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10-20°C/min).

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition. The temperature at which the maximum rate of mass loss occurs is also a key parameter.

-

References

Methodological & Application

Application Note & Protocol: Extraction of Hexacosyl Tetracosanoate from Ficus benghalensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ficus benghalensis, commonly known as the Indian banyan tree, is a plant with a rich history in traditional medicine. Its bark, leaves, and aerial roots have been reported to contain a variety of bioactive compounds, including flavonoids, tannins, and steroids.[1][2][3] While specific studies on hexacosyl tetracosanoate in Ficus benghalensis are not extensively documented, the presence of long-chain fatty acids and other lipids in the plant suggests its potential as a source for this long-chain ester.[4][5] this compound (C₅₀H₁₀₀O₂) is a waxy substance with potential applications in pharmaceuticals and cosmetics due to its emollient and film-forming properties. This document provides a detailed protocol for the extraction, isolation, and characterization of this compound from the bark of Ficus benghalensis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective extraction and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₅₀H₁₀₀O₂ | PubChem CID 5315798[6] |

| Molecular Weight | 733.3 g/mol | PubChem CID 5315798[6] |

| Predicted XLogP3 | 24.9 | PubChem CID 5315798[6] |

| Nature | Non-polar, waxy solid | General knowledge of long-chain esters |

The high molecular weight and predicted lipophilicity (XLogP3) indicate that this compound is a non-polar compound, which will guide the choice of solvents for extraction and chromatography.

Experimental Protocol

This protocol outlines a comprehensive procedure for the extraction and purification of this compound from Ficus benghalensis bark.

1. Plant Material Collection and Preparation

-

Collection: Collect fresh bark from mature Ficus benghalensis trees.

-

Authentication: The plant material should be authenticated by a qualified botanist.

-

Cleaning and Drying: Wash the bark thoroughly with distilled water to remove any dirt and debris. Air-dry the bark in the shade for 7-10 days or until it is completely brittle.

-

Pulverization: Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction

The extraction process is designed to selectively isolate non-polar compounds, including this compound.

-

Soxhlet Extraction:

-

Place 500 g of the powdered bark into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Extract the powder with n-hexane (2.5 L) for 48 hours at a rate of 6-8 cycles per hour. The use of a non-polar solvent like n-hexane is crucial for targeting lipophilic compounds.

-

After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude waxy residue.

-

3. Fractionation and Isolation

Column chromatography will be employed to separate the components of the crude extract.

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Pack a glass column (60 cm x 4 cm) with the silica gel slurry.

-

-

Sample Loading:

-

Dissolve the crude n-hexane extract in a minimal amount of n-hexane.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. The elution gradient should be as follows:

-

100% n-hexane (fractions 1-20)

-

98:2 n-hexane:ethyl acetate (fractions 21-40)

-

95:5 n-hexane:ethyl acetate (fractions 41-60)

-

90:10 n-hexane:ethyl acetate (fractions 61-80)

-

-

Collect fractions of 25 mL each.

-

4. Compound Characterization

The collected fractions will be analyzed to identify those containing this compound.

-

Thin Layer Chromatography (TLC):

-

Monitor the collected fractions by TLC using pre-coated silica gel 60 F₂₅₄ plates.

-

Use a mobile phase of n-hexane:ethyl acetate (95:5).

-

Visualize the spots by spraying with a 10% solution of phosphomolybdic acid in ethanol followed by heating at 110°C for 10 minutes.

-

Combine fractions with similar TLC profiles (i.e., identical Rf values).

-

-

Purification:

-

The combined fractions expected to contain the target compound should be further purified by recrystallization from a suitable solvent system, such as acetone or a mixture of chloroform and methanol.

-

-

Structural Elucidation:

-

The structure of the purified compound should be confirmed using spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

¹H NMR and ¹³C NMR: To determine the proton and carbon framework of the molecule.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups, particularly the ester carbonyl group.

-

-

Diagrams

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process.

Disclaimer: This protocol is a general guideline and may require optimization based on the specific batch of plant material and laboratory conditions. It is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and equipment.

References

- 1. mlcpharmacy.edu.in [mlcpharmacy.edu.in]

- 2. asianjpr.com [asianjpr.com]

- 3. Phytochemistry, Pharmacological Properties, and Recent Applications of Ficus benghalensis and Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. This compound | C50H100O2 | CID 5315798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols.[1][2][3] They are widely distributed in nature, serving various biological functions, including energy storage, buoyancy control in marine organisms, and providing a protective coating on leaves and fruits of plants and the skin of animals.[2][4] The analysis of wax esters is crucial in various fields, including food science, cosmetics, and biofuel research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of wax esters.[1][5] Due to their low volatility, specific high-temperature GC-MS methods are often required for their successful analysis.[1] This application note provides a detailed protocol for the direct analysis of wax esters using high-temperature GC-MS.

Challenges in Wax Ester Analysis

The primary challenge in the GC-MS analysis of wax esters is their low volatility, which necessitates the use of high temperatures that can lead to thermal degradation if not optimized.[1] Additionally, complex biological samples can contain a wide range of wax ester isomers with similar retention times, making their separation and identification difficult.[6] While derivatization can improve the volatility of some compounds, direct analysis is often preferred to avoid lengthy and complex sample preparation steps and to preserve the original molecular structure.[1][7]

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of wax esters.

Caption: Experimental workflow for wax ester analysis.

Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the wax esters from the sample matrix and remove any interfering substances.

Materials:

-

Hexane (or other suitable organic solvent like chloroform)[8]

-

Solid-Phase Extraction (SPE) columns (e.g., silica gel)[6][9]

-

Glass vials with Teflon-lined caps[8]

-

Nitrogen gas for solvent evaporation

-

Vortex mixer

-

Centrifuge

Protocol:

-

Lipid Extraction:

-

For solid samples, grind to a fine powder.

-

Extract the total lipids using a suitable solvent system (e.g., hexane or a chloroform:methanol mixture). The choice of solvent will depend on the sample matrix.

-

Vortex the sample with the solvent for 2-3 minutes.

-

Centrifuge to pellet any solid material.

-

Carefully transfer the supernatant containing the lipid extract to a clean vial.

-

-

Solid-Phase Extraction (SPE) for Fractionation (Optional):

-

This step is recommended for complex samples to isolate the wax ester fraction from other lipid classes.[6][9]

-

Condition a silica gel SPE column with hexane.

-

Load the lipid extract onto the column.

-

Elute non-polar compounds like alkanes with hexane.

-

Elute the wax ester fraction with a slightly more polar solvent, such as a mixture of hexane and chloroform (e.g., 98:2 v/v).[6]

-

Collect the wax ester fraction in a clean vial.

-

-

Solvent Evaporation and Reconstitution:

GC-MS Instrumentation and Parameters

High-temperature capabilities are essential for the analysis of intact wax esters.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

High-temperature capillary column (e.g., DB-1 HT, TG-5MS)[1][10]

GC-MS Parameters:

| Parameter | Recommended Setting |

| Injector | |

| Injection Mode | Splitless[8][11] |

| Injector Temperature | 300 - 390°C[1][8] |

| Injection Volume | 1 µL |

| Carrier Gas | |

| Gas | Helium[10][11] |

| Flow Rate | 1 mL/min (constant flow)[10][11] |

| Oven Temperature Program | |

| Initial Temperature | 120°C, hold for 1 min |

| Ramp 1 | 15°C/min to 240°C |

| Ramp 2 | 8°C/min to 390°C, hold for 6 min[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[1][10] |

| Electron Energy | 30-70 eV[10] |

| Ion Source Temperature | 230 - 250°C[3][10] |

| Mass Scan Range | m/z 50 - 1000[1][10] |

| Transfer Line Temperature | 325°C[8] |

Note: The oven temperature program may need to be optimized based on the specific wax esters being analyzed and the column used.

Data Analysis and Interpretation

Qualitative Analysis:

Identification of wax esters is based on their retention times and mass spectra.

-

Retention Time: The retention time of wax esters generally correlates with their carbon number.[1]

-

Mass Spectra: Electron ionization of wax esters produces characteristic fragment ions. The most significant fragments are typically the protonated fatty acid moiety ([RCOOH₂]⁺) and fragments corresponding to the fatty alcohol portion.[3][6]

Characteristic Fragment Ions:

Caption: Key fragment ions in wax ester mass spectra.

Quantitative Analysis:

Quantification can be performed by integrating the peak areas of the total ion chromatogram (TIC) or specific ion chromatograms. For accurate quantification, it is recommended to use an internal standard and create a calibration curve with certified reference materials.

Quantitative Data Summary

The following table summarizes typical mass-to-charge ratios (m/z) for the protonated fatty acid fragments of common saturated fatty acids found in wax esters.

| Fatty Acid | Carbon Chain | m/z of [RCOOH₂]⁺ |

| Myristic Acid | C14:0 | 229 |

| Palmitic Acid | C16:0 | 257[1] |

| Stearic Acid | C18:0 | 285[1][6] |

| Arachidic Acid | C20:0 | 313[1] |

| Behenic Acid | C22:0 | 341[1] |

| Lignoceric Acid | C24:0 | 369[1] |

| Cerotic Acid | C26:0 | 397[1] |

| Montanic Acid | C28:0 | 425[1] |

| Melissic Acid | C30:0 | 453[1] |

Conclusion

The high-temperature GC-MS method detailed in this application note provides a robust and reliable approach for the direct analysis of wax esters. This protocol can be adapted for the analysis of wax esters from various sources, aiding researchers in the fields of natural product chemistry, food science, and drug development. Proper optimization of the GC parameters is crucial for achieving good separation and accurate identification of these high molecular weight, low volatility compounds.

References

- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wax ester analysis - Georg-August-Universität Göttingen [uni-goettingen.de]

- 5. shimadzu.com [shimadzu.com]

- 6. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]

Application Notes and Protocols for the Separation of Long-Chain Esters by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of long-chain esters using various High-Performance Liquid Chromatography (HPLC) techniques. The protocols outlined below are designed to guide researchers in developing robust and efficient analytical methods for the characterization and quantification of these compounds in various matrices.

Introduction

Long-chain esters, a broad class of lipids, play crucial roles in biological systems and are key components in the food, pharmaceutical, and biofuel industries. Accurate separation and quantification of these esters are essential for quality control, research, and development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of long-chain esters, offering high resolution and sensitivity.[1][2] This document details three primary HPLC methods for their separation: Reversed-Phase HPLC, Normal-Phase HPLC, and Silver Ion HPLC.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely used method for the separation of long-chain esters.[1] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Separation is based on the principle of hydrophobic interactions; less polar (more hydrophobic) analytes interact more strongly with the stationary phase and thus have longer retention times. For long-chain esters, separation is achieved based on both chain length and the degree of unsaturation.[1]

Experimental Protocol: Separation of Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted from various established methods for the analysis of FAMEs.[3]

a) Sample Preparation:

-

Transesterification: Convert fatty acids and triacylglycerols to their corresponding fatty acid methyl esters (FAMEs). A common method is to use a reagent like 5% anhydrous hydrogen chloride in methanol and reflux the sample for about two hours.[4][5]

-

Extraction: After the reaction, add water and extract the FAMEs using a nonpolar solvent such as hexane or diethyl ether.[4][5]

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried FAMEs in the initial mobile phase.

-

Filtration: Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

b) HPLC Conditions:

| Parameter | Value |

| Column | C18 (e.g., µBondapak™ C18, Supelcosil LC-18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures. A gradient is often employed. |

| Gradient | Start with a higher percentage of water and gradually increase the organic solvent concentration. |

| Flow Rate | 1.0 - 2.0 mL/min |

| Temperature | 30 - 40 °C |

| Detection | UV at 205 nm for underivatized esters or Evaporative Light Scattering Detector (ELSD).[7] For enhanced sensitivity, derivatization with a UV-absorbing or fluorescent tag (e.g., phenacyl esters) can be used.[1][8][9] |

| Injection Volume | 10 - 20 µL |

Quantitative Data Summary: RP-HPLC of FAMEs

| Compound | Retention Behavior |

| Shorter Chain Esters | Elute earlier |

| Longer Chain Esters | Elute later |

| Saturated Esters | Elute earlier than unsaturated esters of the same chain length |

| Unsaturated Esters | Elute later, with retention increasing with the number of double bonds |

Normal-Phase HPLC (NP-HPLC)

Normal-phase HPLC utilizes a polar stationary phase and a non-polar mobile phase. This technique is particularly useful for separating isomers and classes of lipids.[10] In the context of long-chain esters, NP-HPLC can effectively separate esters based on the polarity of their head groups and can also resolve geometric isomers (cis/trans).[2][10]

Experimental Protocol: Class Separation of Lipids

a) Sample Preparation:

-

Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent system (e.g., chloroform/methanol).

-

Drying and Reconstitution: Dry the extracted lipids under nitrogen and reconstitute in the mobile phase.

-

Filtration: Pass the sample through a 0.45 µm syringe filter.[6]

b) HPLC Conditions:

| Parameter | Value |

| Column | Silica or Diol-bonded phase |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethyl Acetate mixtures |

| Gradient | A gradient may be used, starting with a high percentage of the non-polar solvent and increasing the polar solvent to elute more polar compounds. |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | Evaporative Light Scattering Detector (ELSD) is ideal as many lipids lack a strong UV chromophore.[11] |

| Injection Volume | 20 µL |

Silver Ion HPLC (Ag+-HPLC)

Silver ion chromatography is a powerful technique for separating unsaturated compounds.[12][13] The stationary phase is impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds in the unsaturated esters. The strength of this interaction depends on the number, geometry (cis/trans), and position of the double bonds.[13][14]

Experimental Protocol: Separation of Unsaturated FAMEs

a) Sample Preparation:

-

Derivatization: Prepare methyl or phenacyl esters of the fatty acids to improve chromatographic performance and detection.[13]

-

Dissolution: Dissolve the derivatized sample in the mobile phase.

-

Filtration: Filter the sample using a 0.45 µm syringe filter.[6]

b) HPLC Conditions:

| Parameter | Value |

| Column | Silver ion-impregnated silica or cation-exchange column in the silver form.[13][15] |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., acetonitrile or isopropanol).[13][15] |

| Gradient | A gradient of increasing polar solvent is often used to elute compounds with a higher degree of unsaturation.[15] |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Controlled, as temperature can affect the stability of the silver-double bond complexes.[16] |

| Detection | UV detection (if derivatized) or ELSD. |

| Injection Volume | 10 µL |

Quantitative Data Summary: Ag+-HPLC Elution Order

| Compound Type | Elution Order |

| Saturated Esters | Elute first (no interaction with silver ions) |

| trans-Monounsaturated Esters | Elute before cis-isomers |

| cis-Monounsaturated Esters | Elute after trans-isomers |

| Di-unsaturated Esters | Elute after mono-unsaturated esters |

| Polyunsaturated Esters | Retention increases with the number of double bonds |

Visualizations

Caption: General experimental workflow for the HPLC analysis of long-chain esters.

Caption: Logical relationship of separation principles in different HPLC modes.

References

- 1. aocs.org [aocs.org]

- 2. hplc.eu [hplc.eu]

- 3. academic.oup.com [academic.oup.com]

- 4. aocs.org [aocs.org]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. nacalai.com [nacalai.com]

- 7. agilent.com [agilent.com]

- 8. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. research.wur.nl [research.wur.nl]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. aocs.org [aocs.org]

- 16. aocs.org [aocs.org]

Application Notes and Protocols: Synthesis and Use of Hexacosyl Tetracosanoate as a Research Standard

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of hexacosyl tetracosanoate (C50H100O2), a long-chain wax ester. Furthermore, it outlines protocols for its application as a research standard in various analytical methodologies pertinent to lipidomics, materials science, and quality control. The provided protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated wax ester composed of a C26 fatty alcohol (hexacosanol) esterified to a C24 fatty acid (tetracosanoic acid). Long-chain wax esters are ubiquitous in nature, serving as protective coatings on leaves and insects, and as energy storage lipids in various organisms[1][2][3]. In a research and industrial context, high-purity long-chain esters like this compound are valuable as analytical standards for the identification and quantification of waxes in complex mixtures using techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS)[1][4][5][6]. Their well-defined physical properties, such as melting point, also make them useful for the calibration of thermal analysis instrumentation[7].

This application note details a robust method for the synthesis of this compound via Fischer-Speier esterification and provides protocols for its use as a research standard.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed esterification of tetracosanoic acid with hexacosanol. The reaction is driven to completion by removing water, a byproduct of the reaction.

Chemical Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Tetracosanoic acid (Lignoceric acid, >99%)

-

Hexacosanol (>99%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH, >98%)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel (for column chromatography, 60 Å, 70-230 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Acetone (ACS grade)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark trap and condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine tetracosanoic acid (1.0 eq), hexacosanol (1.05 eq), and p-toluenesulfonic acid monohydrate (0.1 eq). Add toluene to dissolve the reactants (approximately 100 mL).

-

Esterification: Equip the flask with a Dean-Stark trap and a condenser. Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 8-12 hours, or until no more water is collected[8].

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification (Column Chromatography): The crude product is purified by silica gel column chromatography. The column is packed with silica gel in hexane. The crude product is loaded onto the column and eluted with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure ester.

-

Purification (Recrystallization): Combine the pure fractions and remove the solvent in vacuo. Dissolve the resulting white solid in a minimal amount of hot acetone and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization[9][10]. Collect the purified white, waxy solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold acetone. Dry the product under vacuum.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes expected analytical data.

| Property | Expected Value / Characteristics |

| IUPAC Name | This compound |

| Molecular Formula | C50H100O2[11][12] |

| Molecular Weight | 733.33 g/mol [11][12] |

| Appearance | White, waxy solid |

| Melting Point (°C) | Estimated to be in the range of 70-80°C, based on data for similar long-chain saturated wax esters[1][7]. |

| FTIR (cm⁻¹) | ~2918 & 2849 (C-H stretch), ~1735 (C=O ester stretch), ~1465 (C-H bend), ~1175 (C-O stretch) |

| ¹H NMR (CDCl₃, ppm) | ~4.05 (t, 2H, -O-CH₂-), ~2.28 (t, 2H, -C(=O)-CH₂-), ~1.62 (m, 4H, -O-CH₂-CH₂- and -C(=O)-CH₂-CH₂-), ~1.25 (s, broad, 88H, -(CH₂)₄₄-), ~0.88 (t, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | ~174.0 (C=O), ~64.5 (-O-CH₂-), ~34.5 (-C(=O)-CH₂-), ~32.0, ~29.7 (multiple methylene carbons), ~28.8, ~26.0, ~25.1, ~22.8, ~14.2 (-CH₃) |

| Mass Spec (EI-MS) | Molecular ion (M⁺) at m/z 732.8. Key fragments include the acylium ion [RCO]⁺ from the tetracosanoic acid moiety and ions corresponding to the hexacosanol chain[13]. |

| Purity (by GC-FID) | >98% |

Application as a Research Standard

High-purity this compound serves as an excellent standard for various analytical applications.

Logical Workflow for Use as a Standard

Caption: Logical workflow for using this compound as a standard.

Protocol 1: Preparation of a Stock Standard Solution

This protocol describes the preparation of a 1 mg/mL stock solution.

Procedure:

-

Weighing: Accurately weigh 10.0 mg of pure this compound using an analytical balance[14][15].

-

Dissolution: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.

-

Solubilization: Add a small amount of a suitable solvent (e.g., chloroform or hexane) to dissolve the solid completely. Gentle warming may be required.

-

Dilution: Once dissolved and cooled to room temperature, dilute to the mark with the same solvent. Cap and invert the flask multiple times to ensure homogeneity[14][15].

-

Storage: Store the stock solution in an amber vial at -20°C to prevent degradation.

Protocol 2: Use in GC-MS for Identification and Quantification